![molecular formula C11H8N2 B103162 3-Methylquinoline-2-carbonitrile CAS No. 19051-05-9](/img/structure/B103162.png)
3-Methylquinoline-2-carbonitrile
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Overview
Description
3-Methylquinoline-2-carbonitrile is a chemical compound with the molecular formula C11H8N2 . It is used for research and development purposes .
Synthesis Analysis
Quinoline derivatives, including this compound, can be synthesized using various methods. One such method involves a one-pot three-component fusion of methyl 3,3-diethoxypropionate, varying aniline derivatives, and aldehyde at 60°C under ultrasonic circumstances utilizing SnCl2.2H2O as a catalyst and water as a solvent . Another method involves the Doebner–von Miller reaction protocol in the presence of a strong acid in a flow reactor with aniline and acrolein .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core, which is a nitrogen-containing heterocycle. This core is functionalized at different positions to allow for varying pharmacological activities of its derivatives .Physical And Chemical Properties Analysis
This compound has a molecular weight of 168.20 g/mol . Its boiling point is 340°C at 760 mmHg . Other physical and chemical properties are not explicitly mentioned in the retrieved papers.Scientific Research Applications
Therapeutic Potentials of Quinoline Derivatives
Quinoline derivatives, including tetrahydroisoquinolines, have been recognized for their broad therapeutic potentials, ranging from neuroprotection to anticancer activities. Tetrahydroisoquinoline, a core structure similar to 3-Methylquinoline-2-carbonitrile, has been identified as a "privileged scaffold" with significant neuroprotective effects, including prevention of Parkinsonism in mammals. Moreover, derivatives have found applications in treating cancer, malaria, and central nervous system disorders, highlighting their importance in drug discovery and development (Singh & Shah, 2017).
Isoquinoline Alkaloids and SAR Activities
Research on natural isoquinoline alkaloids and their N-oxides from plants has uncovered over 200 biologically active compounds with antimicrobial, antibacterial, antitumor, and other activities. These studies emphasize the role of isoquinolines as a significant source of leads for drug discovery, pointing towards new possible applications based on their structure-activity relationships (Dembitsky, Gloriozova, & Poroikov, 2015).
Quinoline and Antioxidant Activity
Quinolines have been explored for their antioxidant properties, contributing to their potential in therapeutic applications. Analytical methods for determining antioxidant activity suggest that quinolines could be integrated into strategies for treating oxidative stress-related conditions (Munteanu & Apetrei, 2021).
Insights into 8-Hydroxyquinolines
8-Hydroxyquinoline and its derivatives have been highlighted for their significant biological activities, including anticancer, antimicrobial, and neuroprotective effects. These compounds' metal chelation properties further suggest their potential for developing novel therapeutic agents for various diseases, providing insight into how this compound could be utilized in similar capacities (Gupta, Luxami, & Paul, 2021).
Mechanism of Action
Target of Action
3-Methylquinoline-2-carbonitrile is a derivative of quinoline, a heterocyclic compound that has been extensively studied for its biological and pharmaceutical activities . . Quinoline derivatives are known to interact with a variety of targets, including various enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
Quinoline derivatives are known to interact with their targets in a variety of ways, often involving the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and π-π stacking . These interactions can lead to changes in the conformation or activity of the target, resulting in the observed biological effects .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways, often related to their targets of action . For example, some quinoline derivatives have been shown to inhibit enzymes involved in DNA synthesis, leading to anti-proliferative effects .
Pharmacokinetics
Quinoline derivatives are generally known for their good bioavailability . The specific ADME properties of this compound would likely depend on factors such as its chemical structure and the route of administration.
Result of Action
Quinoline derivatives are known to have a wide range of biological effects, often related to their mode of action and the biochemical pathways they affect . For example, some quinoline derivatives have been shown to have anti-proliferative effects, likely due to their inhibition of enzymes involved in DNA synthesis .
Action Environment
The action of this compound, like other chemical compounds, can be influenced by various environmental factors. These may include factors such as pH, temperature, and the presence of other chemicals, which can affect the stability, efficacy, and action of the compound . .
properties
IUPAC Name |
3-methylquinoline-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-8-6-9-4-2-3-5-10(9)13-11(8)7-12/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAMRGQXHVSGNM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N=C1C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30320480 |
Source
|
Record name | 3-methylquinoline-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30320480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
19051-05-9 |
Source
|
Record name | 19051-05-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=360235 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-methylquinoline-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30320480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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